Cas no 81099-48-1 (N-(1-Adamantylmethyl)-2-chloroacetamide)
N-(1-Adamantylmethyl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,2-chloro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-
- N-(1-ADAMANTYLMETHYL)-2-CHLOROACETAMIDE
- N-(1-Adamantylmethyl)chloroacetamide
- N-(adamantanylmethyl)-2-chloroacetamide
- N-(Adamantyl-1-methyl)chloroacetamide
- DTXSID40368459
- LS-08059
- N-[(ADAMANTAN-1-YL)METHYL]-2-CHLOROACETAMIDE
- Z56943541
- DFXOTENDXREYFZ-UHFFFAOYSA-N
- NCGC00329475-01
- EN300-08286
- MFCD01837495
- UPCMLD0ENAT0519-7992:001
- AB01323258-02
- N-(Adamantan-1-ylmethyl)-2-chloroacetamide
- SCHEMBL4212755
- AKOS000122365
- 81099-48-1
- CS-0300071
- N-(1-Adamantylmethyl)-2-chloroacetamide
-
- MDL: MFCD01837495
- Inchi: 1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16)
- InChI Key: DFXOTENDXREYFZ-UHFFFAOYSA-N
- SMILES: ClCC(NCC12CC3CC(CC(C3)C1)C2)=O
Computed Properties
- Exact Mass: 241.12300
- Monoisotopic Mass: 241.123342
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 3.1
Experimental Properties
- Density: 1.175
- Boiling Point: 395.8°C at 760 mmHg
- Flash Point: 193.2°C
- Refractive Index: 1.54
- PSA: 29.10000
- LogP: 2.94870
N-(1-Adamantylmethyl)-2-chloroacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(1-Adamantylmethyl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N217140-250mg |
N-(1-Adamantylmethyl)-2-chloroacetamide |
81099-48-1 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N217140-500mg |
N-(1-Adamantylmethyl)-2-chloroacetamide |
81099-48-1 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N217140-1000mg |
N-(1-Adamantylmethyl)-2-chloroacetamide |
81099-48-1 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB414886-500 mg |
N-(1-Adamantylmethyl)-2-chloroacetamide |
81099-48-1 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB414886-1 g |
N-(1-Adamantylmethyl)-2-chloroacetamide |
81099-48-1 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB414886-500mg |
N-(1-Adamantylmethyl)-2-chloroacetamide; . |
81099-48-1 | 500mg |
€269.00 | 2025-04-16 | ||
| abcr | AB414886-1g |
N-(1-Adamantylmethyl)-2-chloroacetamide; . |
81099-48-1 | 1g |
€317.00 | 2025-04-16 | ||
| Enamine | EN300-08286-0.05g |
N-[(adamantan-1-yl)methyl]-2-chloroacetamide |
81099-48-1 | 90% | 0.05g |
$142.0 | 2023-10-28 | |
| Enamine | EN300-08286-0.1g |
N-[(adamantan-1-yl)methyl]-2-chloroacetamide |
81099-48-1 | 90% | 0.1g |
$211.0 | 2023-10-28 | |
| Enamine | EN300-08286-0.25g |
N-[(adamantan-1-yl)methyl]-2-chloroacetamide |
81099-48-1 | 90% | 0.25g |
$301.0 | 2023-10-28 |
N-(1-Adamantylmethyl)-2-chloroacetamide Suppliers
N-(1-Adamantylmethyl)-2-chloroacetamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-(1-Adamantylmethyl)-2-chloroacetamide
Introduction to N-(1-Adamantylmethyl)-2-chloroacetamide (CAS No. 81099-48-1)
N-(1-Adamantylmethyl)-2-chloroacetamide, a compound with the chemical identifier CAS No. 81099-48-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by its amide functional group (-CONH-) and a unique adamantylmethyl substituent, which imparts distinct structural and electronic properties. The presence of a chloro group on the acetamide moiety further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The adamantylmethyl group is a key feature of this compound, contributing to its stability and lipophilicity. Adamantane derivatives are well-known for their rigid, diamond-like structure, which provides resistance to metabolic degradation. This property makes N-(1-Adamantylmethyl)-2-chloroacetamide particularly useful in drug design, where maintaining structural integrity under biological conditions is crucial. The chloroacetamide part of the molecule offers a reactive site for further functionalization, enabling the construction of diverse pharmacophores.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of adamantane derivatives. N-(1-Adamantylmethyl)-2-chloroacetamide has been explored as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in the development of kinase inhibitors, where the rigid adamantane core helps to stabilize binding interactions with protein targets.
One of the most compelling aspects of this compound is its utility in medicinal chemistry as a scaffold for drug discovery. The combination of the adamantylmethyl group and the chloroacetamide moiety provides a versatile platform for designing molecules with enhanced pharmacokinetic profiles. Recent research has highlighted its role in creating compounds with improved solubility and bioavailability, which are critical factors in determining therapeutic efficacy.
The chemical reactivity of N-(1-Adamantylmethyl)-2-chloroacetamide is another area of significant interest. The chloro group on the acetamide can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This reactivity has been exploited in the synthesis of peptidomimetics and other bioactive molecules. Additionally, the amide bond itself can be cleaved under specific conditions, providing access to new intermediates for further chemical transformations.
Advances in synthetic methodologies have further expanded the applications of N-(1-Adamantylmethyl)-2-chloroacetamide. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at positions adjacent to the amide functionality. These modifications have led to the discovery of novel compounds with enhanced biological activity, including potential applications in oncology and anti-inflammatory therapies.
The pharmacological profile of derivatives derived from N-(1-Adamantylmethyl)-2-chloroacetamide has been extensively studied. Preclinical data suggest that compounds incorporating this scaffold exhibit promising activity against various disease targets. For example, studies have shown that certain derivatives demonstrate inhibitory effects on enzymes involved in cancer progression, making them attractive candidates for further development into therapeutic agents.
In conclusion, N-(1-Adamantylmethyl)-2-chloroacetamide (CAS No. 81099-48-1) is a versatile and highly valuable compound in pharmaceutical research and development. Its unique structural features, including the adamantylmethyl group and the chloroacetamide moiety, make it an excellent scaffold for designing novel therapeutic agents. The compound's reactivity and compatibility with various synthetic transformations further enhance its utility as an intermediate in drug discovery. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow even further.
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